![molecular formula C18H18ClN3O3 B3165952 1-{[6-氯-2-(呋喃-2-基)咪唑并[1,2-a]吡啶-3-基]甲基}哌啶-4-羧酸 CAS No. 904818-06-0](/img/structure/B3165952.png)

1-{[6-氯-2-(呋喃-2-基)咪唑并[1,2-a]吡啶-3-基]甲基}哌啶-4-羧酸

描述

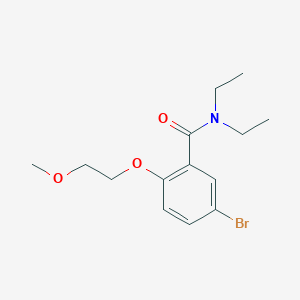

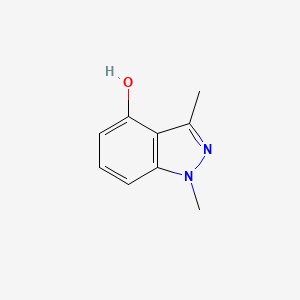

This compound is a complex organic molecule that contains several functional groups and rings, including an imidazo[1,2-a]pyridine ring, a furan ring, a piperidine ring, and a carboxylic acid group . It’s part of the imidazo[1,2-a]pyridines class of compounds, which have attracted significant interest due to their promising and diverse bioactivity .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This method is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine ring system is a fused ring structure that includes a five-membered imidazole ring and a six-membered pyridine ring . The furan ring is a five-membered ring with an oxygen atom, and the piperidine ring is a six-membered ring with a nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The imidazo[1,2-a]pyridine ring system, in particular, is known to participate in a variety of reactions . For example, it can undergo oxidative coupling with ketoxime acetates in the presence of a copper (I) catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Information on properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity can be found in chemical databases .科学研究应用

杂环化合物在中枢神经系统药物合成中的应用

含有氮、硫和氧的杂环被认为是合成具有中枢神经系统 (CNS) 活性的化合物的潜在先导分子。咪唑和吡啶等化学基团的多样性表明开发新型中枢神经系统药物的潜力巨大。这强调了此类化合物在药学中对解决中枢神经系统疾病的重要性,这些疾病由于遗传和环境因素等多种原因而不断增加。值得注意的是,一些衍生物正在探索其穿透中枢神经系统和治疗神经系统疾病的能力,这突出了结构修饰在增强药物疗效和选择性中的关键作用 (S. Saganuwan,2017 年).

化学抑制剂和药物代谢

化学抑制剂(包括衍生自咪唑和吡啶骨架的抑制剂)的选择性在药物代谢中起着至关重要的作用。这些抑制剂对于了解药物相互作用和各种药物化合物的代谢途径至关重要。在人肝微粒体中研究此类抑制剂有助于预测潜在相互作用,强调了这些化合物在药代动力学和药物开发研究中的重要性 (S. C. Khojasteh 等人,2011 年).

抑制剂的药效团设计

咪唑衍生物在设计针对各种蛋白质(包括 p38 丝裂原活化蛋白激酶)的选择性抑制剂方面很突出。这些化合物展示了咪唑基骨架在药学中的潜力,其中修饰可以增强结合选择性和效力,这对于开发治疗炎性疾病的疗法至关重要 (T. Scior 等人,2011 年).

抗菌应用

最近的综述强调了咪唑并吡啶基衍生物作为针对多重耐药细菌感染的抑制剂的潜力。这在抗生素耐药性不断上升的背景下尤为重要,展示了此类化合物在开发新型抗菌剂中的作用。对咪唑并吡啶的探索表明,创造具有更少副作用的有效、选择性抗菌药物是一条有希望的途径,以解决全球卫生中的一个关键需求 (Bharat Kumar Reddy Sanapalli 等人,2022 年).

未来方向

属性

IUPAC Name |

1-[[6-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3/c19-13-3-4-16-20-17(15-2-1-9-25-15)14(22(16)10-13)11-21-7-5-12(6-8-21)18(23)24/h1-4,9-10,12H,5-8,11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHCIAKFHDVKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid](/img/structure/B3165903.png)

![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B3165919.png)

![3-[4-(4-Methoxyphenyl)-5-(thiophen-3-YL)-1H-imidazol-1-YL]propanoic acid](/img/structure/B3165935.png)

![12,13-Dihydro-11H-10b,13a-diazabenzo[2,3]azuleno[7,8,1-lma]fluoren-12-ol](/img/structure/B3165943.png)

![2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B3165945.png)

![[5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B3165955.png)